3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one is a useful research compound. Its molecular formula is C18H18N6O2 and its molecular weight is 350.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Pyridine Derivatives The compound 3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one, due to its structural complexity and pharmacophore richness, holds significant potential for the synthesis of diverse pyridine derivatives. Research indicates that pyridine derivatives exhibit a wide range of biological activities, including antitumor, antibacterial, and analgesic properties. For instance, the synthesis of 6-(6'-arylpyridin-2'-yl) and 6-(4',6'-diarylpyridin-2'-yl)-3(4H)-oxo-1,4-benzothiazines has been achieved under microwave irradiation, highlighting the efficiency of modern synthetic methods in generating compounds with potential COX-2 inhibition and cardiotonic properties for the treatment of congestive heart failure, as well as antitumor and antibacterial activities (Ashok et al., 2006).
Potential Nootropic Agents Another avenue of research has explored the transformation of pyridine derivatives into potential nootropic agents. This involves the chemical modification of pyridine structures to yield compounds with potential cognitive-enhancing effects. For example, the synthesis of some 1,4-disubstituted 2-oxopyrrolidines and related compounds from a pyridine backbone demonstrates the versatility of pyridine derivatives in medicinal chemistry applications (Valenta et al., 1994).
Antimitotic Agents Pyridine derivatives also show promise as antimitotic agents, a critical function in cancer therapy by inhibiting cell division. Studies have identified specific pyridine compounds demonstrating antitumor activity in mice, pointing to the role of pyridine structures in developing new cancer therapies (Temple et al., 1992).
Antimicrobial and Antiparkinsonian Activities Further research into pyridine derivatives has yielded compounds with antimicrobial and antiparkinsonian activities. These studies underscore the potential of pyridine-based compounds in treating infectious diseases and Parkinson's disease, respectively, showcasing the broad therapeutic applications of these compounds (Patel et al., 2011); (Amr et al., 2008).
Mechanism of Action
Target of Action
The compound “3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one” contains a piperazine ring, which is a common feature in many drugs that interact with neurotransmitter receptors, particularly serotonin and dopamine receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. If it interacts with neurotransmitter receptors, it could either enhance or inhibit the activity of these receptors, leading to changes in neuronal signaling .
Biochemical Pathways
The affected pathways would depend on the specific targets and the mode of action of the compound. For instance, if it interacts with serotonin receptors, it could affect the serotonin signaling pathway .
Pharmacokinetics
The presence of the piperazine ring could influence its pharmacokinetic properties, as piperazine derivatives are known to have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it acts as a serotonin receptor agonist, it could increase serotonin signaling, potentially leading to antidepressant effects .
Properties
IUPAC Name |
3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c25-17(13-24-18(26)14-5-1-2-6-15(14)20-21-24)23-11-9-22(10-12-23)16-7-3-4-8-19-16/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABOYDZXNJNPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.